molecular formula C19H20N2 B5315357 2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine

2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B5315357
M. Wt: 276.4 g/mol
InChI Key: LPYBZGHTHOZEDU-OUKQBFOZSA-N
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Description

2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a phenylvinyl group attached to the benzodiazepine core.

Properties

IUPAC Name

2,2-dimethyl-4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-19(2)14-16(13-12-15-8-4-3-5-9-15)20-17-10-6-7-11-18(17)21-19/h3-13,21H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYBZGHTHOZEDU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC2=CC=CC=C2N1)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors such as ortho-diamines and ketones under acidic or basic conditions.

    Introduction of the Phenylvinyl Group: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenyl group in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Using continuous flow reactors to ensure efficient and consistent cyclization of the precursors.

    Catalytic Heck Reaction: Employing high-throughput reactors with palladium catalysts to introduce the phenylvinyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The phenylvinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and muscle spasms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the phenylvinyl group may influence its binding affinity and efficacy at the GABA receptors, potentially leading to different therapeutic outcomes.

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